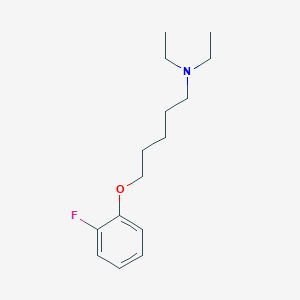![molecular formula C20H21N3O4S B5205770 4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, commonly known as PSB-0739, is a chemical compound that has shown potential in the field of scientific research. It belongs to the class of quinoxalinone compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of PSB-0739 involves its inhibition of the PKC enzyme. PKC is a family of enzymes that play a crucial role in cell signaling pathways. The inhibition of PKC by PSB-0739 has been shown to regulate the activity of various ion channels and receptors, leading to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
PSB-0739 has been shown to have various biochemical and physiological effects. In addition to its role in regulating synaptic transmission and plasticity, it has also been shown to modulate the activity of various other enzymes and receptors. These effects have been linked to its potential applications in the fields of cancer research, immunology, and cardiovascular research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PSB-0739 in lab experiments include its specificity for the PKC enzyme and its ability to modulate various other enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of PSB-0739. One such direction is the exploration of its potential applications in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. Another direction is the study of its potential applications in the field of immunology, where it has been shown to modulate the activity of immune cells. Additionally, further studies are needed to determine its optimal dosage and administration for potential therapeutic use.
Métodos De Síntesis
The synthesis of PSB-0739 involves the reaction of 3-(1-piperidinylsulfonyl)benzoyl chloride with 2-amino-3,4-dihydroquinazoline in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
PSB-0739 has been studied for its potential applications in various fields of scientific research. One such application is in the field of neuroscience, where it has been shown to inhibit the activity of the protein kinase C (PKC) enzyme. This inhibition has been linked to the regulation of synaptic transmission and plasticity, which are important processes in learning and memory.
Propiedades
IUPAC Name |
4-(3-piperidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-19-14-23(18-10-3-2-9-17(18)21-19)20(25)15-7-6-8-16(13-15)28(26,27)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIGCWTASMJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5205693.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)

![N-[2-(tert-butylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5205699.png)

![3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5205715.png)
![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
